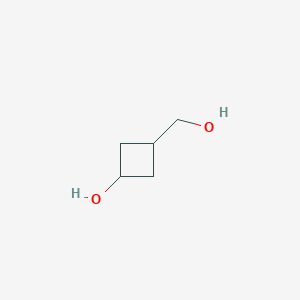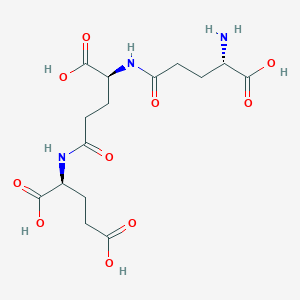
1-Anthrol
Overview
Description
1-Anthrol, also known as alpha-anthrol or alpha-hydroxyanthracene, is a chemical compound with the molecular formula C₁₄H₁₀O . It is a type of anthrol, which are hydroxylated derivatives of anthracene . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves the use of anthrol reductases, which are enzymes that catalyze the reduction of hydroanthraquinone (anthrols) using NADPH . These enzymes have been identified and characterized in the last decade and play a significant role in the biosynthesis of natural products .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The molecular weight is 194.073165 daltons . The canonical SMILES representation of this compound is C1=CC=C2C=C3C (=CC2=C1)C=CC=C3O .
Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³, a boiling point of 404.5±14.0 °C at 760 mmHg, and a flash point of 197.7±12.0 °C . It has a molar refractivity of 63.8±0.3 cm³ and a molar volume of 156.1±3.0 cm³ . The compound has one hydrogen bond acceptor and one hydrogen bond donor .
Scientific Research Applications
Scientific Research Applications of 1-Anthrol
Fluorescence and Hydrogen Bonding Studies
- Research on this compound has explored its properties in fluorescence depolarization, especially when forming hydrogen-bonded complexes with various acceptors. These studies found that the molecular volume of this compound increases significantly upon forming a hydrogen-bonded complex, with the molecular volume varying based on the concentration and type of acceptor. This indicates a potential application of this compound in understanding molecular interactions and dynamics in different environments (Hamai & Kokubun, 1974).
Excited State Interactions and Deactivation
- The interactions of excited this compound with aromatic N-heterocycles have been investigated, revealing that its fluorescence can be dynamically quenched by compounds like pyridine and quinoline. This suggests the use of this compound in studies of photochemical reactions and excited-state dynamics, contributing to a deeper understanding of molecular photochemistry and potential applications in photodynamic therapies (Yamamoto, Kikuchi, & Kokubun, 1976).
Synthesis and Photochemical Reactivity
- Studies on the synthesis of asymmetrically disubstituted anthracenes, including 1-anthrols, have highlighted their photochemical reactivity, particularly in dehydration reactions. This opens the door for this compound to be utilized in synthetic organic chemistry and photochemical studies, potentially leading to the development of new materials or chemical processes (Škalamera et al., 2017).
Photodeamination Reaction Mechanism
- Research into the photodeamination reaction mechanism of the this compound molecule has provided insights into the excited-state intramolecular proton transfer processes. This understanding is crucial for the advancement of photochemistry and could have implications in the development of new photoreactive compounds or in understanding the behavior of biological molecules under light (Yang et al., 2018).
Energetics and Stability of Isomeric Anthrols
- Studies on the energetics of isomeric 1-anthrols have provided valuable information on their stability and molecular structures. This research is important for understanding the fundamental properties of these compounds and can guide their application in various fields, including material science and molecular engineering (Notario, Roux, & Liebman, 2004).
Mechanism of Action
Target of Action
1-Anthrol, also known as anthracen-1-ol, is a hydroxylated derivative of anthracene
Mode of Action
It’s known that this compound is a prodrug, which is metabolized in vivo to form 1-anthrolactam and then to amines . The interaction of these metabolites with their targets could lead to various biochemical changes. More detailed studies are required to elucidate the exact mode of action of this compound.
Biochemical Pathways
Given that this compound is a prodrug metabolized to form 1-anthrolactam and then to amines , it’s plausible that it could affect pathways involving these metabolites
Pharmacokinetics
As a prodrug, this compound is metabolized in vivo to form 1-anthrolactam and then to amines These metabolites could have different pharmacokinetic properties than the parent compound
Result of Action
Given that this compound is a prodrug metabolized to form 1-anthrolactam and then to amines , it’s plausible that these metabolites could have various effects at the molecular and cellular level
Properties
IUPAC Name |
anthracen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVQKFGNPGZBII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902382 | |
| Record name | 1-Anthracenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90902382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-50-4, 71036-28-7 | |
| Record name | 1-Anthracenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Anthrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071036287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Anthrol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Anthracenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90902382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anthrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ANTHROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W78ZMQ2ZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one](/img/structure/B3021449.png)
![[4-(1H-Pyrazol-5-YL)phenyl]boronic acid](/img/structure/B3021450.png)





![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B3021459.png)





